N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20112711
InChI: InChI=1S/C22H19N3O4S2/c1-2-3-12-24-15-10-6-4-8-13(15)17(20(24)28)18-21(29)25(22(30)31-18)23-19(27)14-9-5-7-11-16(14)26/h4-11,26H,2-3,12H2,1H3,(H,23,27)/b18-17-
SMILES:
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

CAS No.:

Cat. No.: VC20112711

Molecular Formula: C22H19N3O4S2

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide -

Specification

Molecular Formula C22H19N3O4S2
Molecular Weight 453.5 g/mol
IUPAC Name N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Standard InChI InChI=1S/C22H19N3O4S2/c1-2-3-12-24-15-10-6-4-8-13(15)17(20(24)28)18-21(29)25(22(30)31-18)23-19(27)14-9-5-7-11-16(14)26/h4-11,26H,2-3,12H2,1H3,(H,23,27)/b18-17-
Standard InChI Key HNBJEIGFAYWREY-ZCXUNETKSA-N
Isomeric SMILES CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O
Canonical SMILES CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-[(5Z)-5-(1-Butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide features a Z-configuration at the C5 position, critical for its planar conformation. The indole moiety is substituted with a butyl group at the N1 position and a carbonyl group at C2, while the thiazolidinone ring incorporates a thioxo group at C2 and a 2-hydroxybenzamide substituent at N3. This arrangement facilitates π-π stacking and hydrogen-bonding interactions, which are pivotal for molecular recognition in biological systems.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₃O₄S₂
Molecular Weight480.56 g/mol
IUPAC NameN-[(5Z)-5-(1-Butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Predicted LogP3.8 (Moderate lipophilicity)
Hydrogen Bond Donors3 (2x indole NH, 1x hydroxyl)
Hydrogen Bond Acceptors6

The hydroxyl group on the benzamide moiety enhances solubility in polar solvents, while the butyl chain contributes to membrane permeability. Theoretical calculations using the Lipinski Rule of Five suggest drug-likeness, with a molecular weight <500 and LogP <5.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Indole Intermediate: 1-Butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 1-butylindole, followed by oxidation.

  • Thiazolidinone Formation: Condensation with 2-mercaptoacetic acid under acidic conditions yields the thiazolidinone core.

  • Benzamide Coupling: Reaction with 2-hydroxybenzoyl chloride in the presence of triethylamine introduces the final substituent.

Optimization Challenges

  • Steric Hindrance: The bulky butyl group necessitates elevated temperatures (80–100°C) for effective cyclization.

  • Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and thiazolidinone carbonyl.

Research Applications

Medicinal Chemistry

  • Lead Optimization: Structural modifications at the butyl or hydroxy positions could enhance bioavailability.

  • Prodrug Development: Esterification of the hydroxyl group may improve pharmacokinetics.

Material Science

The conjugated system enables applications in organic semiconductors, with a theoretical bandgap of 2.8 eV.

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